molecular formula C22H29N3O6S2 B256251 N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

Cat. No. B256251
M. Wt: 495.6 g/mol
InChI Key: IUQMHFRBCAWYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide, also known as DMTS, is a chemical compound that has been widely studied for its potential use in scientific research. DMTS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. Additionally, N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and hypoglycemic effects, N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been shown to have anti-inflammatory properties, and has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been found to have antioxidant properties, and has been shown to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, making it a useful tool for studying the function of these molecules. Additionally, N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that may have similar effects. However, one limitation of using N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide. One area of interest is in the development of new drugs for the treatment of cancer, using N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide as a starting point for drug design. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide, and to identify other enzymes and proteins that may be targeted by this compound. Finally, more studies are needed to determine the safety and efficacy of N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide in animal models and in humans, in order to determine its potential as a therapeutic agent.

Synthesis Methods

N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of several different chemicals. The first step involves the reaction of 4-methoxyphenylacetonitrile with diethylamine to form N,N-diethyl-4-methoxyphenylacetamide. This compound is then reacted with chlorosulfonyl isocyanate to form N,N-diethyl-4-methoxyphenylacetamide sulfonamide. The final step involves the reaction of this compound with 2-thioxo-4-thiazolidinone to form N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide.

Scientific Research Applications

N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been found to have anti-cancer properties, and has been shown to inhibit the growth of several different types of cancer cells in vitro. Additionally, N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide has been studied for its potential use in the treatment of diabetes, as it has been found to have hypoglycemic effects in animal models.

properties

Product Name

N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

Molecular Formula

C22H29N3O6S2

Molecular Weight

495.6 g/mol

IUPAC Name

N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C22H29N3O6S2/c1-4-24(5-2)21(17-6-10-19(31-3)11-7-17)16-23-33(29,30)20-12-8-18(9-13-20)25-22(26)14-15-32(25,27)28/h6-13,21,23H,4-5,14-16H2,1-3H3

InChI Key

IUQMHFRBCAWYQE-UHFFFAOYSA-N

SMILES

CCN(CC)C(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCS2(=O)=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN(CC)C(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCS2(=O)=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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